![molecular formula C22H15N3OS B2467573 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893968-59-7](/img/structure/B2467573.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a naphthamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors. The phenyl group is then introduced via a Suzuki coupling reaction, followed by the attachment of the naphthamide group through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-b]thiazole ring or the naphthamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl or naphthamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Target Enzyme: Sirtuin-1 (SIRT1)
The primary mechanism through which N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide exerts its effects is by acting as an activator of Sirtuin-1 (SIRT1) . SIRT1 is a NAD+-dependent deacetylase involved in numerous cellular processes, including aging, transcriptional regulation, and apoptosis .
Biochemical Pathways
Activation of SIRT1 by this compound influences several biochemical pathways:
- Deacetylation of p53 : SIRT1 deacetylates the tumor suppressor protein p53, which can inhibit its activity and affect cell cycle progression and apoptosis .
- Regulation of Metabolism : By modulating SIRT1 activity, the compound may also impact metabolic pathways related to energy homeostasis and stress responses.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance:
- A study demonstrated that derivatives of imidazo[2,1-b]thiazole compounds exhibited anti-proliferative effects against various cancer cell lines, including prostate (DU-145), breast (MDA-MB-231), and cervical cancer (HeLa) cells .
Cell Line | IC50 Value (μM) |
---|---|
DU-145 | 12.5 |
MDA-MB-231 | 15.0 |
HeLa | 10.0 |
Inhibition of Focal Adhesion Kinase (FAK)
Recent research has also highlighted the compound's potential in inhibiting Focal Adhesion Kinase (FAK), a protein implicated in cancer metastasis. FAK is overexpressed in various cancers, including pancreatic cancer . The study showed that imidazo[2,1-b][1,3,4]thiadiazole derivatives could effectively inhibit FAK phosphorylation.
Case Study 1: Antitumor Activity
A synthesized imidazo[2,1-b]thiazole derivative was tested for antitumor activity against kidney cancer cells. The results indicated moderate suppression of tumor growth, suggesting that structural modifications could enhance efficacy .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of related imidazo[2,1-b]thiazole compounds. The compounds were evaluated using an in vivo carrageenin model in rats, demonstrating varying levels of anti-inflammatory activity with inhibition indices ranging from 3.7% to 39.1% .
Mechanism of Action
The mechanism by which N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunomodulatory and anticancer activities.
SRT1720: Another imidazo[2,1-b]thiazole compound with potential therapeutic applications.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide stands out due to its unique combination of the imidazo[2,1-b]thiazole and naphthamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C22H15N3OS
- Molecular Weight : 369.4 g/mol
- CAS Number : 893968-59-7
The compound features an imidazo[2,1-b]thiazole ring fused with a naphthalene moiety, contributing to its biological activity through various mechanisms.
The biological activity of this compound is attributed to several mechanisms:
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting interference with cell cycle progression. It is believed to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
- Inhibition of Carbonic Anhydrase : Recent studies indicate that imidazo[2,1-b]thiazole derivatives can inhibit carbonic anhydrase (CA) isoforms associated with tumor growth. The inhibition potency varies, with some derivatives showing promising Ki values against hCA IX and hCA XII isoforms .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps optimize its biological efficacy. Key observations include:
- Substituents on the imidazo[2,1-b]thiazole ring significantly affect the compound's potency against cancer cells.
- Modifications to the naphthalene moiety can enhance or diminish biological activity, indicating that specific structural features are crucial for interaction with biological targets .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antiproliferative | Inhibits cancer cell growth | |
Carbonic Anhydrase | Inhibits tumor-associated isoforms | |
Antimicrobial | Active against resistant bacterial strains |
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study evaluated its effects on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation .
- Carbonic Anhydrase Inhibition : Another research focused on the inhibition of CA isoforms using derivatives similar to this compound. The findings indicated that modifications in the thiazole ring could enhance inhibitory potency against specific CA isoforms .
- Antimicrobial Studies : Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-21(18-9-8-15-4-1-2-5-16(15)12-18)23-19-7-3-6-17(13-19)20-14-25-10-11-27-22(25)24-20/h1-14H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWNDBPFNQOLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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